Methyl2-((tert-Butoxycarbonyl)amino)nona-2,8-dienoate
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Overview
Description
(Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate is an organic compound with the molecular formula C15H25NO4 It is a derivative of nona-2,8-dienoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate typically involves the following steps:
Starting Materials: The synthesis begins with nona-2,8-dienoic acid and tert-butoxycarbonyl chloride.
Protection of Amino Group: The amino group of nona-2,8-dienoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of (Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing the compound to participate in selective reactions without interference. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(tert-butoxycarbonylamino)octanoate
- Methyl 2-(tert-butoxycarbonylamino)decanoate
- Methyl 2-(tert-butoxycarbonylamino)undecanoate
Uniqueness
(Z)-Methyl 2-(tert-butoxycarbonylamino)nona-2,8-dienoate is unique due to its specific structure, which includes a conjugated diene system and a protected amino group. This combination of features makes it particularly useful in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
methyl (2E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-2,8-dienoate |
InChI |
InChI=1S/C15H25NO4/c1-6-7-8-9-10-11-12(13(17)19-5)16-14(18)20-15(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,16,18)/b12-11+ |
InChI Key |
UHISVGDQXMLRIB-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C/CCCCC=C)/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CCCCCC=C)C(=O)OC |
Origin of Product |
United States |
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